molecular formula C21H22N2O4 B12602917 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester

Cat. No.: B12602917
M. Wt: 366.4 g/mol
InChI Key: LKJYNHXVAZMISK-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[34]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two nitrogen atoms in a bicyclic framework The presence of a methoxyphenyl group and a phenylmethyl ester further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. This step often requires the use of a strong base and an appropriate solvent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of a methoxyphenyl halide and a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with phenylmethanol. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halide with a nucleophile in a polar aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diazaspiro[3.4]octane-5-carboxylic acid tert-butyl ester
  • 2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester
  • 4,7-Diazaspiro[2.5]octane-4-carboxylic acid benzyl ester

Uniqueness

2,5-Diazaspiro[34]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester is unique due to its specific spirocyclic structure and the presence of both methoxyphenyl and phenylmethyl ester groups

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

benzyl 2-(4-methoxyphenyl)-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-26-18-10-8-17(9-11-18)22-15-21(19(22)24)12-5-13-23(21)20(25)27-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3

InChI Key

LKJYNHXVAZMISK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3(C2=O)CCCN3C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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